molecular formula C24H25N3O3S B251407 N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide

N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide

Numéro de catalogue: B251407
Poids moléculaire: 435.5 g/mol
Clé InChI: BJQBCXLDJRGSCR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide, also known as BMS-345541, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the IκB kinase (IKK) complex, which plays a critical role in the regulation of the nuclear factor κB (NF-κB) pathway. The NF-κB pathway is involved in various cellular processes, including inflammation, immune response, and cell survival. The inhibition of the IKK complex by BMS-345541 has been shown to have anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs.

Mécanisme D'action

N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide selectively inhibits the IKK complex, which is responsible for the activation of the NF-κB pathway. The NF-κB pathway is involved in the regulation of various cellular processes, including inflammation, immune response, and cell survival. The inhibition of the IKK complex by this compound leads to the suppression of the NF-κB pathway, resulting in the downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in various preclinical studies. It reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and tissue damage. It also inhibits the growth of various cancer cell lines and enhances the effectiveness of chemotherapy drugs and radiation therapy. This compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for the development of new drugs.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide in lab experiments include its selectivity for the IKK complex, its ability to inhibit the NF-κB pathway, and its low toxicity and good bioavailability. However, the limitations of using this compound include its cost and the need for further studies to determine its safety and efficacy in humans.

Orientations Futures

There are several future directions for the research on N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide. One direction is the development of new drugs based on the structure of this compound for the treatment of cancer and inflammation. Another direction is the investigation of the safety and efficacy of this compound in humans. Further studies are also needed to determine the optimal dosage and administration of this compound and its potential interactions with other drugs. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its therapeutic potential.

Méthodes De Synthèse

N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide can be synthesized using various methods, including the reaction of 4-bromo-1-methylsulfonylpiperazine with 4-aminobiphenyl-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction yields this compound as a white solid with a purity of over 95%.

Applications De Recherche Scientifique

N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}biphenyl-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It also enhances the effectiveness of chemotherapy drugs and radiation therapy. In inflammation and autoimmune disorders, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and tissue damage.

Propriétés

Formule moléculaire

C24H25N3O3S

Poids moléculaire

435.5 g/mol

Nom IUPAC

N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]-4-phenylbenzamide

InChI

InChI=1S/C24H25N3O3S/c1-31(29,30)27-17-15-26(16-18-27)23-13-11-22(12-14-23)25-24(28)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-14H,15-18H2,1H3,(H,25,28)

Clé InChI

BJQBCXLDJRGSCR-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

SMILES canonique

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.